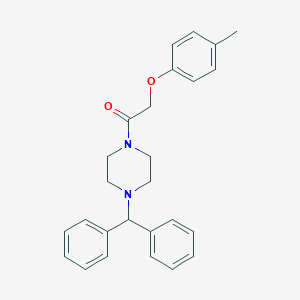![molecular formula C22H25NO2 B252699 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine, also known as MNMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNMA belongs to the family of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA. However, MNMA has unique properties that make it a promising candidate for further investigation.
Wirkmechanismus
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine works by binding to the serotonin and dopamine transporters in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain regions that are involved in regulating mood and emotions. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. These include an increase in locomotor activity, anxiolytic effects, and an increase in the levels of serotonin and dopamine in the brain. This compound has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine for lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, this compound is also a psychoactive substance and must be handled with care to avoid potential health risks. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. One area of interest is the development of this compound-based drugs for the treatment of depression and anxiety disorders. Another area of research is the investigation of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for a variety of neurological and psychiatric disorders.
Synthesemethoden
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetone with 4-methylbenzyl chloride to form the intermediate compound 2-methoxy-N-(4-methylbenzyl)phenylacetamide. This intermediate is then reacted with 1-naphthalenemethylamine to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the use of this compound as a potential treatment for depression and anxiety disorders. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
Eigenschaften
Molekularformel |
C22H25NO2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-methoxy-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]ethanamine |
InChI |
InChI=1S/C22H25NO2/c1-17-7-9-18(10-8-17)16-25-22-12-11-19-5-3-4-6-20(19)21(22)15-23-13-14-24-2/h3-12,23H,13-16H2,1-2H3 |
InChI-Schlüssel |
JLGNQIZTNJOSKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
